![molecular formula H2Li2O5S B156303 Lithium sulfate monohydrate CAS No. 10102-25-7](/img/structure/B156303.png)
Lithium sulfate monohydrate
Overview
Description
Lithium sulfate monohydrate (Li2SO4·H2O) is a compound that has been extensively studied due to its interesting properties and applications. The crystal structure of lithium sulfate monohydrate has been a subject of research to determine the position of hydrogen bonds and the symmetry of the sulfate group. It has been found that the sulfate group forms a regular tetrahedron and the disposition of hydrogen bonds is consistent with proton magnetic resonance results .
Synthesis Analysis
The synthesis of lithium sulfate monohydrate and its derivatives, such as lithium sulfate monohydrate oxalate (LSO), has been achieved through methods like the controlled slow evaporation method. This process allows for the growth of crystals with specific lattice structures, such as the triclinic lattice with space group P1 for LSO . Additionally, lithium salts based on oligoether sulfate esters have been synthesized, providing insights into their ionic conductivities and thermal behaviors .
Molecular Structure Analysis
The molecular structure of lithium sulfate monohydrate has been analyzed using various techniques, including single crystal X-ray diffraction (XRD) and proton magnetic resonance. These studies have revealed the orientations of the hydrated water molecule and the bonding configurations within the crystal . Charge density studies at different temperatures have also provided information on the electron densities and deformation densities of the O-H bonds in the water molecule .
Chemical Reactions Analysis
The dehydration of lithium sulfate monohydrate has been a focal point of chemical reaction analysis. Kinetic studies have shown that dehydration involves nucleation and growth steps, with the nucleation occurring at the surface of the grains . The reaction reversibility and the morphology of the solid product post-dehydration have also been investigated, revealing the stability of the "vacancy structure" left after water molecule removal .
Physical and Chemical Properties Analysis
Lithium sulfate monohydrate exhibits a range of physical and chemical properties that have been characterized through various studies. For instance, LSO crystals show high transparency, a large band gap, and thermal stability up to 117.54°C, with a melting point of 242°C . The piezoelectric coefficient and the second harmonic generation efficiency of these crystals have also been measured, indicating their potential for applications in nonlinear optics and piezoelectric devices . The thermal dehydration process has been explored under different conditions, providing insights into the kinetics and the effect of doping on the properties of the crystals .
Scientific Research Applications
Crystal Structure Analysis
Lithium sulfate monohydrate's crystal structure has been a subject of study for its unique properties. Larson and Helmholz (1954) re-investigated its crystal structure, focusing on hydrogen bonds and the asymmetry of the sulfate group (Larson & Helmholz, 1954). Additionally, Lundgren et al. (1984) conducted a neutron diffraction structural study of lithium sulfate monohydrate at various temperatures, providing insights into its structural changes with temperature (Lundgren et al., 1984).
Dehydration and Thermal Properties
Modestov et al. (2001) investigated the dehydration kinetics of lithium sulfate monohydrate, revealing its peculiar properties under different thermal conditions (Modestov et al., 2001). Simakova et al. (1995) studied its thermal dehydration and found interesting aspects of reaction reversibility and solid product morphology (Simakova et al., 1995).
Ion Dynamics and Energy Storage Applications
Witt et al. (2017) explored lithium ion dynamics in lithium sulfate monohydrate, relevant for energy storage applications. They used solid-state NMR studies to understand the slow ion exchange process, crucial for materials used in energy storage and semiconductor growth (Witt et al., 2017).
Conversion into High-Purity Lithium Hydroxide
Nemkov et al. (2020) conducted studies on converting lithium sulfate monohydrate to high-purity lithium hydroxide monohydrate. This research forms the basis for waste-free technology in producing high-purity lithium hydroxide from technical salts (Nemkov et al., 2020).
Proton Magnetic Resonance Studies
McGrath et al. (1959) performed an extensive proton magnetic resonance study on lithium sulfate monohydrate. Their findings contribute to a better understanding of its magnetic properties, useful in various scientific applications (McGrath et al., 1959).
Solution Enthalpy and Thermodynamics
Apelblat (1985) measured the enthalpies of solution of lithium sulfate monohydrate in water, providing critical data for its thermodynamic properties and potential applications in various chemical processes (Apelblat, 1985).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dilithium;sulfate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.H2O4S.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q2*+1;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGLUDFWIKNKMX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].O.[O-]S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Li2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143674 | |
Record name | Lithium sulfate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium sulfate monohydrate | |
CAS RN |
10102-25-7 | |
Record name | Lithium sulfate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lithium sulfate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LITHIUM SULFATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHZ7781670 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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